molecular formula C14H27N3O2 B3377964 Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate CAS No. 1369237-31-9

Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B3377964
CAS No.: 1369237-31-9
M. Wt: 269.38
InChI Key: WKNCBMRSJIEXIG-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate: is a chemical compound with the molecular formula C14H27N3O2. It belongs to the class of compounds known as triazaspiro[5.5]undecanes, which are characterized by their fused ring structures containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the triazole and spirocyclic frameworks. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: . Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the synthesis of pharmaceuticals aimed at treating various diseases.

Industry: The compound's unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-methyl-1,4,8-triazaspiro[5.5]undecane-1-carboxylate

  • Tert-butyl 4-ethyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

  • Tert-butyl 4-propyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

Uniqueness: Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate stands out due to its specific structural features, such as the presence of the methyl group at the 4-position and the triazole ring

Properties

IUPAC Name

tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-10-9-16(4)11-14(17)5-7-15-8-6-14/h15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNCBMRSJIEXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369237-31-9
Record name tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
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Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
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Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
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Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
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Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
Reactant of Route 6
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate

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